N-(3-Fluoro-4-methylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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Overview
Description
N-(3-Fluoro-4-methylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-4-methylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the pyrimidinyl and phenyl groups through various coupling reactions. Common reagents used in these reactions include halogenated intermediates, amines, and coupling agents like EDCI or DCC. Reaction conditions often involve solvents like dichloromethane or DMF and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-4-methylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s activity.
Substitution: Replacement of one functional group with another, often used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-4-methylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme, leading to reduced inflammation or altered cell signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Fluorophenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
- N-(4-Methylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
Uniqueness
N-(3-Fluoro-4-methylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is unique due to the specific combination of functional groups, which can confer distinct pharmacological properties. The presence of the fluoro and methyl groups on the phenyl ring, along with the pyrimidinyl and piperazine moieties, may result in unique interactions with biological targets, leading to specific therapeutic effects.
Properties
Molecular Formula |
C21H27FN6O |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H27FN6O/c1-15-5-6-17(13-18(15)22)25-21(29)28-11-9-27(10-12-28)20-14-19(23-16(2)24-20)26-7-3-4-8-26/h5-6,13-14H,3-4,7-12H2,1-2H3,(H,25,29) |
InChI Key |
JPIHYABHADJMPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C)F |
Origin of Product |
United States |
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